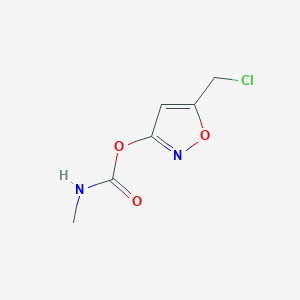

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate

Description

5-(Chloromethyl)-3-isoxazolyl N-methylcarbamate is a synthetic carbamate derivative featuring an isoxazole core substituted with a chloromethyl group at position 5 and an N-methylcarbamate moiety at position 2. This compound is synthesized via a multi-step process involving the reaction of substituted aromatic aldehydes with hydroxylamine to form oxime intermediates, followed by cyclization using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) . Its structure is confirmed by spectroscopic methods (IR, $^1$H NMR, $^{13}$C NMR) and elemental analysis . The compound exhibits notable antimicrobial activity against pathogens such as E. coli, S. aureus, A. niger, and C. albicans, comparable to established standards .

Properties

IUPAC Name |

[5-(chloromethyl)-1,2-oxazol-3-yl] N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-8-6(10)11-5-2-4(3-7)12-9-5/h2H,3H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYVZOKFXZYGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=NOC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 5-(chloromethyl)-3-isoxazole with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Another approach involves the use of carbamoyl chlorides, which react with 5-(chloromethyl)-3-isoxazole in the presence of a base to form the desired carbamate. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the starting materials. After the reaction is complete, the product is purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the carbamate linkage.

Major Products Formed

Substitution Reactions: Products include substituted isoxazoles where the chloromethyl group is replaced by other functional groups.

Oxidation Reactions: Oxidized derivatives of the original compound.

Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate compounds have shown efficacy.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit the activity of certain enzymes by carbamylating the active site, thereby preventing the enzyme from performing its normal function. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme critical for nerve function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Flexibility : Carbamates like 15c and 24g are synthesized via direct carbamoylation of isoxazol-3-ol intermediates, whereas the target compound requires chlorination post-cyclization .

Physicochemical Properties

Physicochemical data highlight functional group contributions:

Key Insight : The chloromethyl group introduces reactivity but reduces solubility, whereas pyridinyl or morpholine substituents enhance aqueous compatibility .

Biological Activity

5-(Chloromethyl)-3-isoxazolyl N-methylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a chloromethyl group attached to an isoxazole ring, combined with a carbamate moiety. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound primarily involves enzyme inhibition. The carbamate moiety can interact with the active sites of enzymes, leading to carbamylation which inhibits their normal function. This mechanism is similar to that of other carbamate compounds known for inhibiting acetylcholinesterase, an enzyme essential for neurotransmission.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Initial screenings suggest potential antimicrobial effects against various pathogens.

- Anticancer Potential : The compound has shown promise in inhibiting cell growth in cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : Specific studies have demonstrated its ability to inhibit various enzymes, which could be leveraged in therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | , |

| Anticancer | Significant growth inhibition in cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase activity |

Case Study: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. Results indicated a dose-dependent inhibition of cell proliferation, particularly in colorectal cancer cells. The study concluded that further investigation into its mechanism could reveal new therapeutic avenues.

Case Study: Enzyme Interaction

Another study focused on the interaction between this compound and acetylcholinesterase. The compound was shown to bind effectively to the enzyme's active site, resulting in significant inhibition. This finding supports the potential use of the compound in neuropharmacological applications.

Comparison with Similar Compounds

This compound can be compared with other carbamate compounds such as Carbaryl and Aldicarb. While these compounds are primarily known for their use as pesticides, this compound's unique structure may offer distinct advantages in medicinal chemistry due to its specific biological activities.

Table 2: Comparison with Similar Compounds

| Compound | Primary Use | Biological Activity |

|---|---|---|

| This compound | Potential therapeutic agent | Antimicrobial, anticancer |

| Carbaryl | Insecticide | Moderate insecticidal activity |

| Aldicarb | Pesticide | High toxicity and insecticidal properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.